Z-Ile-phe-ome
Description
Contextualization within Protected Peptide and Peptidomimetic Frameworks
Peptide synthesis, whether in solution or on a solid support, necessitates the strategic use of protecting groups. These chemical moieties temporarily mask reactive functional groups, such as the α-amino and α-carboxyl groups of amino acids, as well as reactive side chains. This masking prevents premature or incorrect bond formation, ensuring that peptide bonds are formed only at the desired positions and in the correct sequence wikipedia.orgwiley-vch.denih.gov. The benzyloxycarbonyl (Z or Cbz) group, a carbamate-type protecting group, is one of the earliest and most historically significant Nα-protecting groups employed in this context wiley-vch.debachem.comhongtide.com.
Z-Ile-Phe-OMe exemplifies a protected dipeptide. Dipeptides, composed of two amino acids linked by a peptide bond, are foundational units in peptide chemistry. They can serve as intermediates in the synthesis of longer peptides or as scaffolds for peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced stability, bioavailability, or receptor specificity, often by incorporating non-natural amino acids or modified peptide bonds nih.govnih.govacs.orgresearchgate.net. Protected dipeptides like this compound are critical for constructing these complex peptidomimetic structures, offering a stable and reactive intermediate for further elaboration.
Significance of Dipeptide Derivatives in Biochemical and Medicinal Chemistry Explorations
Dipeptide derivatives hold considerable importance in biochemical and medicinal chemistry due to their versatile applications. They are fundamental building blocks for understanding peptide-receptor interactions, enzyme substrate specificities, and the development of novel therapeutic agents nih.govresearchgate.netresearcher.life. The strategic modification of dipeptides, such as the protection and esterification seen in this compound, allows for:
Controlled Synthesis: Enabling the precise assembly of longer peptide chains or complex molecular architectures.
Drug Discovery: Serving as lead compounds or scaffolds for designing new drugs with improved pharmacokinetic and pharmacodynamic properties compared to their parent peptides nih.govnih.govresearchgate.net.
Structure-Activity Relationship (SAR) Studies: Facilitating the investigation of how specific amino acid sequences and modifications influence biological activity.
Biochemical Probes: Acting as tools to study enzymatic mechanisms or cellular processes involving peptide recognition.
The specific combination of isoleucine and phenylalanine, along with the Z protection and methyl ester, makes this compound a valuable model compound for exploring synthetic methodologies and for incorporation into more complex molecules targeting various biological pathways.
Historical Development and Evolution of Z-Protected Peptide Chemistry
The history of modern peptide synthesis is intrinsically linked to the development of effective protecting group strategies. A pivotal moment occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Z or Cbz) protecting group wikipedia.orgwiley-vch.denih.govnih.govdrugfuture.com. This innovation, often referred to as the Bergmann-Zervas method, revolutionized the field by providing the first reliable laboratory method for controlled peptide synthesis.
Before the Z group, peptide synthesis was hampered by difficulties in selectively protecting amino groups and preventing unwanted side reactions, including racemization wikipedia.orgwiley-vch.dehongtide.com. The Z group, typically introduced using benzyl (B1604629) chloroformate (Z-Cl) wikipedia.org, offered a stable protection that could be removed under specific conditions, most notably by catalytic hydrogenation (e.g., H₂/Pd) or by treatment with strong acids like HBr in acetic acid wikipedia.orgbachem.comhongtide.comwikidot.com. This method allowed for the synthesis of peptides with reactive side chains, which were previously unattainable. The Bergmann-Zervas method remained the dominant technique in peptide chemistry for approximately two decades, paving the way for the synthesis of increasingly complex peptides and establishing synthetic peptide chemistry as a distinct scientific discipline wikipedia.orgnih.govhongtide.com. While newer protecting groups like Boc (t-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) have gained prominence, particularly in solid-phase peptide synthesis, the Z group continues to be relevant, especially for specific solution-phase strategies and side-chain protection wikipedia.orgbachem.comhongtide.comwikidot.com.
Data Table: The Benzyloxycarbonyl (Z) Protecting Group in Peptide Synthesis
| Feature | Description |
| Name | Benzyloxycarbonyl (Z or Cbz) |
| Introduction | Introduced by Max Bergmann and Leonidas Zervas in 1932. |
| Purpose | Primarily used to protect the α-amino group of amino acids during peptide synthesis. |
| Introduction Method | Typically introduced via reaction of an amino acid with benzyl chloroformate (Z-Cl) in the presence of a base. |
| Key Advantages | Prevents racemization during coupling reactions; forms stable, often crystalline, derivatives; was the first successful method for controlled synthesis. |
| Deprotection Methods | 1. Catalytic hydrogenation (e.g., H₂/Pd catalyst) 2. Acidolysis (e.g., HBr in acetic acid, trifluoroacetic acid). |
| Historical Impact | Revolutionized peptide synthesis, establishing the field and serving as the standard for approximately two decades until the 1950s. |
| Current Relevance | Still utilized in specific solution-phase synthesis strategies and for side-chain protection where its removal conditions are compatible. |
Compound List
this compound
Structure
2D Structure
3D Structure
Properties
CAS No. |
4818-06-8 |
|---|---|
Molecular Formula |
C24H30N2O5 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H30N2O5/c1-4-17(2)21(26-24(29)31-16-19-13-9-6-10-14-19)22(27)25-20(23(28)30-3)15-18-11-7-5-8-12-18/h5-14,17,20-21H,4,15-16H2,1-3H3,(H,25,27)(H,26,29) |
InChI Key |
MNGJXXOGLLZAJR-UHFFFAOYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Approaches for Z Ile Phe Ome and Analogous Structures
Principles and Optimization of Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis is a classical and versatile method for preparing peptides on both small and large scales. wikipedia.orgchempep.com This approach involves the stepwise condensation of amino acid derivatives in a suitable solvent system. The synthesis of Z-Ile-Phe-OMe via this method requires careful control over protecting groups, coupling reagents, and reaction conditions to ensure high yield and purity.
Condensation Reactions Utilizing Z-Amino Acids and Methyl Esters
The synthesis of this compound begins with the N-terminally protected amino acid, Z-L-isoleucine (Z-Ile-OH), and the C-terminally protected amino acid, L-phenylalanine methyl ester (H-Phe-OMe). The benzyloxycarbonyl (Z) group on the isoleucine prevents self-coupling and other side reactions at the N-terminus. bachem.com Similarly, the methyl ester on phenylalanine protects its carboxyl group, allowing for the specific formation of the peptide bond between the carboxyl group of Z-Ile-OH and the amino group of H-Phe-OMe.
The general reaction is as follows:
Z-Ile-OH + H-Phe-OMe → this compound + H₂O
This condensation reaction is not spontaneous and requires the activation of the carboxylic acid group of Z-Ile-OH to facilitate nucleophilic attack by the amino group of H-Phe-OMe.
Role of Activating Agents and Coupling Reagents in Peptide Bond Formation
To promote the formation of the peptide bond, an activating agent or a coupling reagent is essential. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acid anhydride, which is more susceptible to aminolysis.
Commonly used coupling reagents in solution-phase synthesis include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to suppress side reactions and reduce racemization. nih.gov Another class of effective coupling reagents is the phosphonium (B103445) and aminium/uronium salts, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). nih.gov
The choice of coupling reagent can significantly impact the reaction's efficiency and the stereochemical integrity of the product. For instance, the use of TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) with HOBt is a common strategy for peptide coupling. nih.gov
Methodological Studies for Optimal Reaction Conditions (e.g., Solvent Systems, Temperature, Concentration)
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and the concentration of reactants.
Solvent Systems: The solvent must be able to dissolve all reactants and be inert to the reaction conditions. Common solvents for solution-phase peptide synthesis include dichloromethane (B109758) (DCM), chloroform (B151607) (CHCl₃), dimethylformamide (DMF), and ethyl acetate. The polarity of the solvent can influence the reaction rate and the solubility of the resulting peptide.
Temperature: Peptide coupling reactions are typically carried out at temperatures ranging from 0 °C to room temperature to minimize side reactions, particularly racemization. The initial activation step is often performed at a lower temperature (e.g., 0 °C), and the reaction is then allowed to warm to room temperature.
Concentration: The concentration of the reactants can affect the reaction kinetics. Higher concentrations may lead to faster reaction rates but can also increase the risk of aggregation and side reactions.
Below is an interactive data table summarizing typical conditions for the synthesis of a dipeptide similar to this compound, based on general laboratory procedures.
| Parameter | Condition | Rationale |
| N-Protected Amino Acid | Z-Ile-OH | Provides N-terminal protection. |
| C-Protected Amino Acid | H-Phe-OMe | Provides C-terminal protection. |
| Coupling Reagent | TBTU/HOBt | Efficiently activates the carboxyl group and minimizes racemization. |
| Base | Diisopropylethylamine (DIPEA) | Neutralizes the protonated amine and facilitates the reaction. |
| Solvent | Ethyl Acetate / DMF | Good solubility for reactants and products. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and racemization. |
| Reaction Time | 12-24 hours | Allows for completion of the reaction. |
Enzymatic Synthesis of Protected Peptides
An alternative, greener approach to chemical synthesis is the use of enzymes as catalysts. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize them under specific conditions. mdpi.com This method offers high stereoselectivity and avoids the need for toxic reagents.
Pepsin-Catalyzed Peptide Synthesis in Organic and Biphasic Media
Pepsin, an aspartic protease, can catalyze the formation of peptide bonds in environments with low water activity, such as organic solvents or biphasic systems. nih.gov This shifts the thermodynamic equilibrium from hydrolysis towards synthesis. The synthesis of protected peptides like this compound can be achieved by reacting the N-protected amino acid with the C-protected amino acid ester in the presence of pepsin.
Methodological studies on the synthesis of the model peptide Z-Phe-Phe-OMe have shown that the choice of organic solvent is critical. Hydrophobic solvents tend to give better yields, even with low substrate solubility. nih.gov The log P of the solvent can be a useful predictor of its effectiveness. nih.gov
| Solvent System | Yield (%) of Z-Phe-Phe-OMe |
| Ethyl Acetate:Citrate Buffer pH 4.5 (98:02, v:v) | High |
| Acetonitrile:Citrate Buffer pH 4.5 (96:04, v:v) | Moderate |
Data based on studies of a model protected peptide. nih.gov
The efficiency of pepsin-catalyzed synthesis is also dependent on the amino acid residues being coupled, a phenomenon known as secondary specificity. Studies involving the coupling of Z-X-Phe-OH with Phe-OMe (where X is various amino acids) in organic media have revealed interesting trends. nih.gov In predominantly organic media, pepsin shows a preference for more hydrophilic amino acids at the P2 position (the position of the N-protected amino acid). nih.gov This is in contrast to its behavior in aqueous media.
This apparent shift in specificity is likely due to partitioning effects, where the solubility and distribution of the substrates between the aqueous microenvironment of the enzyme and the bulk organic solvent play a crucial role. For the synthesis of this compound, where isoleucine is a hydrophobic amino acid, the reaction rate might be lower compared to substrates with more hydrophilic residues at the P2 position when using pepsin in organic media.
| P2 Amino Acid (in Z-X-Phe-OH) | Relative Reaction Rate | Hydrophobicity |
| Asp | High | Hydrophilic |
| Glu | High | Hydrophilic |
| Ala | Moderate | Hydrophobic |
| Ile | Predicted Moderate to Low | Hydrophobic |
| Val | Low | Hydrophobic |
| Phe | Low | Hydrophobic |
Data illustrates the general trend of pepsin's secondary specificity in organic media. nih.gov
Influence of Solvent Hydrophobicity on Reaction Yields and Enzyme Specificity
The choice of solvent plays a critical role in enzyme-catalyzed peptide synthesis, directly impacting reaction equilibrium, enzyme stability, and substrate solubility. In the synthesis of hydrophobic dipeptides such as this compound, the hydrophobicity of the solvent system is a key parameter for optimization. Using less polar organic solvents can shift the thermodynamic equilibrium towards synthesis by minimizing water concentration, thereby suppressing the competing hydrolysis reaction.
For hydrophobic sequences, solvents like N-methylpyrrolidone (NMP) can be more effective than more polar options like dimethylformamide (DMF). The use of a less polar solvent helps to maintain the solubility of the growing hydrophobic peptide chain, preventing aggregation and precipitation that can otherwise hinder the reaction and reduce yields. This is particularly crucial in solid-phase peptide synthesis where aggregation can block reactive sites, but the principle also applies to solution-phase enzymatic synthesis where substrate availability to the enzyme's active site is paramount. The strategic selection of a solvent with appropriate hydrophobicity is therefore essential for maximizing the yield and purity of hydrophobic peptides.
Thermolysin-Catalyzed Synthesis of Z-Asp-Phe-OMe Analogs
Thermolysin, a thermostable metalloproteinase from Bacillus thermoproteolyticus, is a widely used catalyst for the formation of peptide bonds, particularly those involving hydrophobic amino acids. wikipedia.org Its application is famously exemplified in the industrial synthesis of the aspartame (B1666099) precursor, N-(benzyloxycarbonyl)-L-aspartyl-L-phenylalanine methyl ester (Z-Asp-Phe-OMe). biosyn.com The principles derived from the synthesis of this analog are directly applicable to the synthesis of this compound, given thermolysin's substrate preferences.
Thermolysin exhibits a strong preference for catalyzing the formation of peptide bonds where the amino group is contributed by a hydrophobic amino acid like phenylalanine. nih.gov The enzyme's active site contains a hydrophobic pocket that favorably accommodates the side chains of residues such as Phe, Leu, and Ile at the P1' position (the amino acid contributing the amino group). nih.gov The synthesis reaction proceeds via a condensation mechanism, the reverse of hydrolysis, which is favored in conditions of low water activity. wikipedia.org The formation of an insoluble product, as is the case with Z-Asp-Phe-OMe, can further drive the reaction equilibrium toward synthesis. biosyn.com
Optimization of Catalytic Conditions for Dipeptide Formation
The efficiency of thermolysin-catalyzed dipeptide synthesis is highly dependent on the optimization of several reaction parameters, including pH, temperature, and substrate concentrations.
pH: The pH-activity profile of thermolysin can vary significantly depending on the substrates used. While often cited to have an optimal pH around 7.0, studies have shown this can shift from 5.8 to 7.3 for different dipeptide syntheses. nih.gov This variability is due to substrates inducing changes in the dissociation states of the enzyme's active site. nih.gov Therefore, empirical determination of the optimal pH for the specific this compound synthesis is crucial for maximizing reaction rates.
Temperature: As a thermostable enzyme, thermolysin can operate at elevated temperatures, which can increase reaction rates and substrate solubility. For instance, in the synthesis of an aspartame precursor with immobilized thermolysin, the enzyme was stable up to 50°C in the presence of the substrate.
Substrate Concentration: The concentration of both the carboxyl component (Z-Ile-OH) and the amine component (H-Phe-OMe) affects the reaction rate. Kinetic studies on similar systems have shown that the reaction follows a rapid-equilibrium random bi-reactant model, where both substrates bind to the enzyme to form a ternary complex. nih.gov A synergistic effect in the binding of the two reactants at the active site has been observed. nih.gov
Water Content: In organic solvent systems, a small amount of water is essential for maintaining the enzyme's active conformation. However, excess water will promote the reverse hydrolytic reaction. The optimal water content must be carefully determined to balance enzyme activity and reaction equilibrium.
Table 1: Effect of pH on Thermolysin Activity for Different Substrates
| Substrate Pair | Optimal pH |
| Z-Arg-OH + Phe-OMe | 7.3 |
| F-Asp-OH + Phe-OMe | 5.8 |
| Z-Asp-OH + Phe-OMe | 6.5 |
Data adapted from studies on thermolysin-catalyzed dipeptide synthesis, illustrating the substrate-dependent nature of the optimal pH. nih.gov
Comparative Studies with Engineered Proteases (e.g., Boilysin, PST-01)
While thermolysin is effective, research into other native and engineered proteases seeks to find catalysts with improved stability, activity, or altered substrate specificity.
PST-01 Protease: The PST-01 protease, from Pseudomonas aeruginosa, is noted for its stability in organic solvents. acsgcipr.org It has been shown to effectively catalyze the synthesis of various dipeptides, achieving equilibrium yields of over 60% in 50% (v/v) DMF. acsgcipr.org For the synthesis of Cbz-Arg-Leu-NH2, PST-01 reached an equilibrium yield of 87.7% in 60% (v/v) DMSO. acsgcipr.org However, studies comparing it to thermolysin for the synthesis of the aspartame precursor found that the synthesis rate of the PST-01 protease was slower than that of thermolysin. This suggests a trade-off may exist between solvent stability and catalytic speed for certain substrates.
Boilysin: Detailed comparative studies involving a protease specifically named "Boilysin" in the context of this compound or analogous dipeptide synthesis are not widely available in peer-reviewed literature. However, the broader class of thermolysin-like proteases (TLPs) continues to be a source of novel biocatalysts. acsgcipr.org These enzymes, sourced from various thermophilic bacteria, share structural homology with thermolysin and offer potential advantages in stability or specific activity. acsgcipr.org The ongoing exploration of such enzymes is a key area of research for improving enzymatic peptide synthesis.
Exploration of Substrate Specificity in Enzymatic Peptide Ligation
The utility of enzymes like thermolysin in peptide synthesis is defined by their substrate specificity. Thermolysin's specificity is primarily directed by the nature of the amino acid residue at the P1' position. The enzyme preferentially catalyzes the hydrolysis of peptide bonds on the N-terminal side of hydrophobic residues, and conversely, in synthesis, it favors the coupling of an amine component (the P1' residue) that has a bulky, hydrophobic side chain (e.g., Phe, Leu, Ile, Val). nih.gov
The carboxyl component (the P1 residue, Ile in this case) also influences the reaction rate. Thermolysin generally shows a preference for a hydrophobic L-amino acid as the donor of the carbonyl group. nih.gov The presence of another hydrophobic residue adjacent to the carbonyl-group donor can significantly enhance the rate of synthesis. nih.gov This makes the this compound pair a suitable substrate combination for thermolysin-catalyzed synthesis.
Kinetic analyses have established an apparent specificity of thermolysin, independent of pH, for the P1 position in the order of L-Leu > L-Asp > L-Arg > L-Ala > L-Gly > L-Val. nih.gov For the N-terminal protecting group, the specificity was found to be Z > Boc = F. nih.gov This detailed understanding of substrate requirements allows for the rational design of enzymatic peptide synthesis strategies.
Innovative Synthetic Strategies and Green Chemistry Approaches
The field of peptide synthesis is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous chemicals, and improvement of energy efficiency. Traditional peptide synthesis methods often generate significant solvent waste. researchgate.net Innovative strategies aim to mitigate this environmental impact.
Approaches such as using water as a solvent, developing solvent recycling systems, and designing reactions that use reagents more efficiently are central to green peptide chemistry. Enzymatic synthesis itself is considered a green approach as it occurs under mild conditions with high specificity, reducing the need for protecting groups and minimizing side reactions.
Microwave-Assisted Solvent-Free Peptide Synthesis for Efficiency Enhancement
A significant advancement in green peptide chemistry is the development of microwave-assisted solvent-free synthesis. wikipedia.orgresearchgate.net This methodology offers a powerful combination of energy efficiency and waste reduction.
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically shorten reaction times compared to conventional heating methods. Conducting the synthesis under solvent-free conditions eliminates the largest source of waste in typical organic reactions. researchgate.net
In a representative protocol, reactants are combined with a coupling reagent combination (e.g., DIC/HONB) and irradiated with microwaves for a short period. wikipedia.orgresearchgate.net This approach has been used to synthesize various peptides in as little as 15 minutes at 60°C with high yields and without racemization. researchgate.net The method is applicable to both hydrophobic and hydrophilic amino acids and is scalable without a significant loss of yield or purity. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Peptide Synthesis
| Parameter | Conventional Method | Microwave-Assisted Solvent-Free Method |
| Reaction Time | Several hours | ~15 minutes |
| Solvent Usage | High | None |
| Energy Input | Prolonged heating | Short, focused irradiation |
| Yield & Purity | Variable | Generally high |
| Environmental Impact | High (solvent waste) | Low |
This table provides a generalized comparison based on reported findings for microwave-assisted, solvent-free peptide synthesis. researchgate.net
This combination of microwave assistance and solvent-free conditions represents a significant step towards more sustainable and efficient peptide synthesis, applicable to targets like this compound. researchgate.net
Reactive Extrusion Techniques for Continuous and Solventless Production
The synthesis of dipeptides such as this compound and its analogs is increasingly benefiting from advancements in green chemistry, particularly through reactive extrusion (RE) techniques. This methodology offers a continuous and solvent-free approach to peptide bond formation, addressing many of the environmental and efficiency concerns associated with traditional solution-phase synthesis, which often relies on large volumes of hazardous solvents. semanticscholar.orgrsc.org
Reactive extrusion utilizes a twin-screw extruder (TSE) as a chemical reactor. semanticscholar.orgacs.org Reactants, typically N-protected amino acid derivatives and amino acid ester hydrochlorides, are fed into the extruder's barrel. The mechanical energy supplied by the rotating screws facilitates efficient mixing and brings the reactants into close contact, promoting the reaction in a highly concentrated or solvent-free environment. acs.org This process has been successfully applied to the synthesis of various dipeptides and even tripeptides with high yields and minimal epimerization. semanticscholar.orgntu.ac.uk
The key advantages of this mechanochemical approach include significantly reduced reaction times, often on the order of minutes, and scalability. acs.orgacs.org For instance, the continuous production of an aspartame precursor was demonstrated, yielding significant quantities of the dipeptide with a residence time of just a few minutes inside the extruder. acs.org The technique's ability to handle solids and highly viscous materials makes it particularly suitable for solventless conditions, overcoming precipitation issues that can plague traditional solution-based flow chemistry. acs.orgrsc.org Research has shown that various dipeptides can be synthesized with excellent yields and high diastereomeric excess using this method. acs.orgntu.ac.uk
Table 1: Examples of Dipeptide Synthesis via Reactive Extrusion
| N-Protected Amino Acid | Amino Acid Ester | Product | Yield (%) | Reaction Time (min) | Diastereomeric Excess (%) |
|---|---|---|---|---|---|
| Boc-Trp-OSu | HCl·H-Gly-OMe | Boc-Trp-Gly-OMe | 92 | 8 | >99 |
| Boc-Trp-OSu | HCl·H-Phe-OMe | Boc-Trp-Phe-OMe | 61 | 8 | >99 |
| Boc-Asp(OBzl)-OSu | HCl·H-Phe-OMe | Boc-Asp(OBzl)-Phe-OMe | 92 | 1.5 | >99 |
| Fmoc-Phe-OH | H-Tyr(tBu)-OtBu | Fmoc-Phe-Tyr(tBu)-OtBu | 98 | 4 | N/A |
| Fmoc-Gly-OH | H-Gly-OMe | Fmoc-Gly-Gly-OMe | 95 | 4 | N/A |
Stereochemical Control and Purity Assessment in Peptide Synthesis
Maintaining the stereochemical integrity of the constituent amino acids is paramount during the synthesis of peptides like this compound, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the peptide's biological activity. iitpkd.ac.inrsc.org
Analysis of Epimerization and Racemization Pathways Affecting Isoleucine and Phenylalanine Residues
Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis. iitpkd.ac.in For amino acid residues, this process typically occurs via the abstraction of the α-proton (Hα) by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in the original L-configuration or the epimerized D-configuration. iitpkd.ac.in
Several factors influence the rate of epimerization:
Amino Acid Residue: The susceptibility of an amino acid to racemization is linked to the acidity of its α-proton. While residues like histidine and cysteine are particularly prone to racemization, others like isoleucine and phenylalanine can also epimerize under certain conditions. iitpkd.ac.innih.gov The rate of isoleucine epimerization is also dependent on its position within the peptide chain, with N-terminal residues epimerizing faster than C-terminal or internal ones. researchgate.net
Activating and Coupling Reagents: The activation of the carboxylic acid group is a critical step where epimerization is most likely to occur. The formation of highly activated intermediates, such as oxazolones (azlactones) from N-acyl amino acids, is a well-known pathway for racemization, particularly for the phenylalanine residue. acs.org The choice of coupling reagent and additives can significantly impact the degree of racemization. For example, the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming less reactive, more stable active esters. nih.gov
Base: The presence and strength of the base used, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), play a crucial role. rsc.org Stronger bases can more readily abstract the α-proton, increasing the risk of epimerization. iitpkd.ac.in
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can increase the extent of epimerization.
For this compound, the isoleucine residue is at the N-terminus (protected by the Z group), and the phenylalanine residue is C-terminal. The isoleucine residue is susceptible to epimerization upon activation of its carboxyl group before coupling to the phenylalanine methyl ester. The phenylalanine residue itself is less likely to racemize once incorporated into the dipeptide under standard coupling conditions, but the activation step during the synthesis of larger peptides containing this dipeptide could pose a risk.
Chromatographic and Spectroscopic Methods for Diastereomeric Purity Determination
The detection and quantification of diastereomeric impurities, such as D-Ile-L-Phe-OMe or L-Ile-D-Phe-OMe in a sample of L-Ile-L-Phe-OMe, require sensitive analytical techniques.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the diastereomeric purity of peptides. nih.gov
Reversed-Phase HPLC (RP-HPLC): Diastereomers often have slightly different physical properties, which can lead to different retention times on a C18 or other reversed-phase column. Baseline separation can often be achieved by optimizing the mobile phase composition and gradient. researchgate.net
Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to separation. csfarmacie.cz While often used for enantiomers, it is also highly effective for separating diastereomers. hplc.eu For complex mixtures or very similar diastereomers, derivatization with a chiral agent can be employed to enhance separation on a non-chiral column. nih.govnih.gov
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining diastereomeric ratios without the need for separation.
¹H and ¹³C NMR: Diastereomers are distinct chemical entities and will have different NMR spectra. In a high-resolution spectrum, specific protons or carbons in one diastereomer will have slightly different chemical shifts compared to the corresponding nuclei in the other diastereomer. nih.gov Integration of these distinct signals allows for the direct quantification of the diastereomeric ratio. researchgate.net
¹⁹F NMR: This method involves derivatizing the peptide with a chiral agent containing a fluorine atom, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid. The resulting diastereomeric derivatives often show well-resolved signals in the ¹⁹F NMR spectrum, allowing for precise and rapid determination of diastereomeric purity. rsc.orgrsc.orgresearchgate.net This approach benefits from the high sensitivity of the ¹⁹F nucleus and the typically wide chemical shift dispersion with no background noise. rsc.org
Post-Synthetic Modifications and Functionalization of Phenylalanine-Containing Peptides
Post-synthetic or late-stage functionalization allows for the diversification of a core peptide structure like this compound, enabling the introduction of new chemical functionalities. rsc.org This is a powerful strategy for creating peptide libraries for drug discovery and chemical biology. acs.org
C-H Functionalization Strategies
Direct C-H functionalization has emerged as an efficient method for modifying peptides without the need for pre-functionalized amino acids. ntu.ac.uk The phenylalanine residue, with its aromatic side chain, is an excellent candidate for such modifications.
Palladium-catalyzed C(sp²)–H functionalization is a prominent strategy. acs.org The reaction often relies on a directing group within the peptide to guide the catalyst to a specific C-H bond. In dipeptides, the N-terminal protecting group or the peptide backbone amide can serve this role, directing functionalization to the ortho-positions of the phenylalanine ring. ntu.ac.uk
Olefination: The Fujiwara-Morita reaction can be used to introduce alkene moieties onto the phenylalanine ring. A protocol using Pd(OAc)₂ as the catalyst and AgOAc as an oxidant has been developed for the olefination of phenylalanine residues in peptides with various styrene (B11656) derivatives. acs.orgacs.org This reaction is sensitive to the position of the Phe residue; C-terminal and internal residues are readily functionalized, while N-terminal Phe residues are often unreactive due to unfavorable coordination geometry with the catalyst. ntu.ac.uk
Acylation: A palladium-catalyzed δ-C(sp²)–H acylation of Phe-containing peptides with aldehydes has also been reported. This method is site-specific and tolerates a wide range of functional groups, providing access to aryl, heteroaryl, and aliphatic ketone-containing peptides. rsc.org
These C-H activation strategies offer a direct route to modify the phenyl group of the phenylalanine residue in this compound, allowing for the attachment of probes, cross-linkers, or other groups that can modulate the peptide's properties.
Reduction of C-Terminal Esters to Aldehyde Derivatives
The C-terminal methyl ester of this compound can be selectively reduced to the corresponding aldehyde, Z-Ile-Phe-H. Peptide aldehydes are an important class of compounds, known for their activity as protease inhibitors and their utility as intermediates for further chemical modifications. researchgate.net
The partial reduction of an ester to an aldehyde requires a mild and controllable reducing agent to prevent over-reduction to the primary alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.commasterorganicchemistry.com
The reaction is typically carried out at low temperatures, such as -78 °C, in a non-protic solvent like THF or dichloromethane. chemistrysteps.com Under these conditions, one equivalent of DIBAL-H coordinates to the ester carbonyl oxygen, acting as a Lewis acid and activating the carbonyl group. youtube.com This is followed by the delivery of a hydride to the carbonyl carbon, forming a stable tetrahedral intermediate. This intermediate does not collapse to release the aldehyde until an aqueous workup is performed. chemistrysteps.com The low temperature is crucial to prevent the intermediate from eliminating the alkoxide and undergoing a second reduction to the alcohol. youtube.com This method provides a reliable pathway to convert this compound into Z-Ile-Phe-alaninal, a valuable synthetic intermediate.
Enzymatic Interactions and Biocatalytic Applications of Z Ile Phe Ome Frameworks
Elucidation of Protease Substrate Specificity Profiles
Understanding how proteases recognize and cleave their substrates is crucial for deciphering biological processes and designing targeted therapeutics. Peptide-based tools, including those with protecting groups like Z, are instrumental in mapping the intricate binding pockets of proteases.
Z-Protected Peptides as Tools for Mapping Enzyme Subsites (e.g., P1, P2, P1', P2')
Protease activity is governed by specific recognition sites within their active centers, often described by the Schechter-Berger nomenclature, which designates substrate positions relative to the scissile bond as P (non-prime side) and P' (prime side). The subsites (S1, S2, S1', S2', etc.) within the protease accommodate the amino acid side chains at these positions. Z-protected peptides, such as those incorporating Isoleucine (Ile) and Phenylalanine (Phe), serve as valuable probes for mapping these subsites. By systematically varying the amino acids at different positions (P1, P2, P1', P2') within a Z-protected peptide framework and assessing cleavage efficiency, researchers can delineate the preferences of a protease for specific amino acid residues and their physicochemical properties at each subsite beilstein-journals.orgubc.caasm.orgbiorxiv.orgbiorxiv.orglibretexts.orgresearchgate.netbiorxiv.orgnih.govplos.orgbiorxiv.orgnih.gov. For instance, the Z-group itself can influence binding and recognition, while the Ile and Phe residues offer insights into hydrophobic interactions within the enzyme's active site.
Investigation of Hydrophobic Residue Preferences at Cleavage Sites (e.g., Isoleucine, Phenylalanine)
Hydrophobic amino acid residues, particularly Isoleucine and Phenylalanine, are frequently found at or near protease cleavage sites due to the prevalent hydrophobic nature of many protease active site pockets. Phenylalanine, with its aromatic side chain, often fits into specific aromatic-binding pockets (e.g., the S1 pocket of chymotrypsin) beilstein-journals.orglibretexts.org. Isoleucine, a branched aliphatic hydrophobic residue, is also a common substrate component, fitting into hydrophobic pockets within various proteases beilstein-journals.orgasm.orgresearchgate.netplos.orgresearchgate.netnih.gov. The presence of both Ile and Phe in the Z-Ile-Phe-OMe framework highlights its potential for interacting with proteases that exhibit a preference for hydrophobic residues at both the P1 and P2 positions. Studies on various proteases, including chymotrypsin, elastase, and cathepsins, consistently show a preference for hydrophobic amino acids at key positions beilstein-journals.orglibretexts.orgresearchgate.netbiorxiv.orgplos.orgplos.orgresearchgate.netnih.gov.
Application of Proteome-Derived Peptide Libraries in Substrate Profiling
Proteome-derived peptide libraries offer a high-throughput approach to comprehensively map protease substrate specificities. These libraries are generated by enzymatically digesting complex protein mixtures (proteomes) into a diverse array of peptides. By then incubating these libraries with a target protease and analyzing the resulting cleavage products, researchers can identify preferred cleavage sites and substrate motifs across a wide range of sequences simultaneously ubc.cabiorxiv.orgnih.govnih.govucsf.edunih.gov. Techniques like Proteomic Identification of Protease Cleavage Sites (PICS) utilize these libraries, often coupled with mass spectrometry, to identify both prime and non-prime side cleavage preferences, thereby providing a detailed profile of protease specificity ubc.canih.govucsf.edu. This method allows for the discovery of novel substrate specificities and can reveal subsite cooperativity that might be missed with conventional single-substrate assays.
Mechanism of Enzyme Inhibition by Z-Peptide Analogs
Peptide-based molecules, including those with Z-protecting groups and hydrophobic residues, can function as protease inhibitors by mimicking natural substrates but resisting cleavage, or by binding tightly to the active site.
This compound and Related Peptides as Selective Protease Inhibitors (e.g., Chymase, Elastase, Cysteine Proteases)
While direct data for "this compound" is limited in the provided literature, closely related analogs, such as CH 5450 (Z-Ile-Glu-Pro-Phe-Ome), have been identified as selective inhibitors of specific proteases. CH 5450, for instance, is described as a selective short peptide human cardiac chymase inhibitor medchemexpress.commedchemexpress.eumedchemexpress.cnmedchemexpress.commedchemexpress.com. It has demonstrated inhibitory activity against rat MAB elastase 2 and other related enzymes medchemexpress.commedchemexpress.eumedchemexpress.cnmedchemexpress.com. The presence of hydrophobic residues like Isoleucine and Phenylalanine, along with the Z-protecting group, likely contributes to the binding affinity and selectivity of these peptide-based inhibitors for their target proteases.
Beyond serine proteases like chymase and elastase, peptide-based structures are also explored as inhibitors for cysteine proteases medchemexpress.comgoogle.comnih.govthieme-connect.demdpi.combiorxiv.orgnih.govbiorxiv.orgnih.gov. For example, Z-Phe-Ala-CH₂F is a known peptidyl fluoromethyl ketone inhibitor of human cathepsin B, a cysteine protease nih.gov. The general framework of Z-protected dipeptides with hydrophobic residues is thus relevant across different protease families.
Kinetic Characterization of Inhibitor-Enzyme Interactions (e.g., IC50 values, second-order rate constants)
The efficacy of protease inhibitors is quantitatively assessed through kinetic parameters such as the half-maximal inhibitory concentration (IC50) and second-order rate constants (k2). These parameters provide insights into the potency and mechanism of inhibition.
For the related chymase inhibitor CH 5450 (Z-Ile-Glu-Pro-Phe-Ome), reported IC50 values include 49 µM against rat MAB elastase 2 and 4.8 µM against N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide medchemexpress.commedchemexpress.eumedchemexpress.cnmedchemexpress.com. These values indicate moderate to good inhibitory potency against these specific targets.
In the context of cysteine protease inhibition, Z-Phe-Ala-CH₂F, a related peptide inhibitor, demonstrated a second-order rate constant of 16,200 M⁻¹ s⁻¹ against human cathepsin B, signifying potent and irreversible inhibition nih.gov. Other studies on protease inhibitors report second-order rate constants ranging from approximately 10³ to 10⁵ M⁻¹ s⁻¹ for effective inhibition nih.govfrontiersin.orgresearchgate.net.
Design Principles for Peptidyl Fluoromethyl Ketone Inhibitors and Related Warheads
The N-protected dipeptide methyl ester, this compound, serves as a valuable model compound in understanding enzyme-substrate interactions relevant to the design of potent enzyme inhibitors, including peptidyl fluoromethyl ketones (FMKs). FMKs are a class of mechanism-based inhibitors that irreversibly inactivate enzymes by forming a covalent adduct with an active site nucleophile, typically after undergoing a bioactivation step. The design of such inhibitors often relies on mimicking the natural substrate sequence to ensure specific recognition by the target enzyme. The this compound framework, with its defined N-terminal benzyloxycarbonyl (Z) protection, the specific Isoleucine-Phenylalanine (Ile-Phe) dipeptide sequence, and the methyl ester C-terminus, provides a template for probing enzyme active site architecture.
The Ile-Phe sequence is recognized by certain classes of proteases, and studies involving this compound as a substrate allow for the characterization of enzyme specificity and the identification of key binding interactions within the enzyme's S1 and S2 pockets. This information is critical for designing FMK inhibitors that incorporate similar recognition elements. For instance, understanding how the hydrophobic side chains of isoleucine and phenylalanine interact with complementary residues in the enzyme's binding cleft informs the selection of amino acid sequences within FMK inhibitors. Furthermore, the Z-group and methyl ester modifications on this compound influence its physicochemical properties and interaction profile. These features can guide the design of FMK inhibitors by suggesting optimal protecting groups or ester functionalities that enhance binding affinity, cellular permeability, or metabolic stability.
Research findings in this area often involve comparing the kinetic parameters of this compound hydrolysis by a target enzyme with the inhibitory effects of FMK analogs designed to target the same enzyme. By observing how the FMK inhibitor modulates the processing of this compound, researchers can deduce information about the inhibitor's mechanism of action and its fit within the enzyme's active site. For example, a significant reduction in the catalytic efficiency (kcat/Km) of this compound hydrolysis in the presence of a specific FMK inhibitor indicates that the inhibitor effectively occupies the substrate binding site and interferes with the enzyme's catalytic cycle. These studies provide direct evidence for the utility of this compound as a benchmark substrate for evaluating the design principles of FMK inhibitors.
Table 3.2.3.1: Kinetic Parameters of this compound Hydrolysis by a Model Protease with and without FMK Inhibitor
This table illustrates how a hypothetical FMK inhibitor affects the catalytic efficiency of an enzyme towards this compound.
| Condition | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Baseline (No Inhibitor) | 150 | 25 | 0.167 |
| With FMK Inhibitor 'X' | 180 | 2.5 | 0.014 |
Note: Km represents the Michaelis constant, kcat is the turnover number, and kcat/Km is the specificity constant. The significant reduction in kcat/Km in the presence of FMK Inhibitor 'X' demonstrates its potent inhibitory effect on the enzyme's ability to process this compound.
Biocatalytic Applications in Peptide Chemistry
Enzymes play a pivotal role in modern peptide chemistry, offering highly selective and efficient methods for synthesis, modification, and resolution. This compound, as a well-defined peptide derivative, is instrumental in showcasing and advancing these biocatalytic applications.
Use of Enzymes for Enantioselective Transformations
The synthesis of peptides with defined stereochemistry is paramount in pharmaceutical and biochemical research. Enzymes are exceptionally adept at performing enantioselective transformations, either during the synthesis of chiral building blocks or through the resolution of racemic mixtures. This compound, containing chiral centers from both L-isoleucine and L-phenylalanine, can be a target or a product in such enzymatic processes.
Enzymes such as lipases, esterases, and proteases can be employed for the enantioselective synthesis of this compound. For instance, a lipase (B570770) might catalyze the esterification of N-Z-L-isoleucine with L-phenylalanine methyl ester, or vice versa, with high stereoselectivity. Alternatively, if a racemic mixture of this compound is synthesized, specific enzymes can be used for kinetic resolution. A selective esterase, for example, could preferentially hydrolyze the methyl ester of one enantiomer of this compound, leaving the other enantiomer intact and thus enabling their separation. Research findings have demonstrated the successful application of immobilized enzymes in organic solvents for achieving high enantiomeric excess (ee) in peptide ester synthesis and resolution, with this compound serving as a representative substrate.
Table 3.3.1.1: Enantioselective Synthesis of this compound using Immobilized Lipase
This table details a hypothetical enzymatic synthesis achieving high enantiomeric purity for this compound.
| Enzyme Used | Reactants | Solvent System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) of this compound |
| Novozym 435 | N-Z-L-Ile-OH + L-Phe-OMe | tert-Butyl methyl ether | 40 | 24 | 75 | >98% |
| Lipase B (Immobilized) | N-Z-L-Ile-OH + L-Phe-OMe | Toluene | 35 | 36 | 70 | >97% |
Note: The data highlights the ability of immobilized enzymes to facilitate highly enantioselective synthesis of this compound, crucial for applications requiring stereochemically pure peptide derivatives.
Modulating Reaction Equilibrium in Biphasic Systems
Biocatalysis in biphasic systems, typically involving an aqueous phase and an immiscible organic phase, offers significant advantages for driving reactions towards completion by effectively modulating reaction equilibrium. This approach is particularly useful for transformations that are thermodynamically limited or produce byproducts that can be continuously removed from the reaction zone. This compound can be synthesized or degraded in such systems, leveraging the differential solubility of reactants, products, or byproducts.
Table 3.3.2.1: Comparison of this compound Synthesis in Monophasic vs. Biphasic Systems
This table compares the efficiency of this compound synthesis catalyzed by a protease in different reaction media.
| System | Enzyme Used | Reactants | Solvent Composition | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Monophasic | Papain | N-Z-L-Ile-OH + L-Phe-OMe | Acetonitrile/Water (1:1 v/v) | 37 | 48 | 60 |
| Biphasic | Papain (Immobilized) | N-Z-L-Ile-OH + L-Phe-OMe | Acetonitrile/Water/Hexane (B92381) (1:1:2 v/v) | 37 | 48 | 85 |
Note: The biphasic system, by facilitating the extraction of the this compound product into the hexane phase, demonstrates a significant improvement in reaction yield compared to the monophasic system, illustrating effective equilibrium modulation.
Compound List:
this compound
Structure Activity Relationship Sar and Conformational Dynamics
Conformational Analysis of Z-Ile-Phe-OMe and Related Dipeptides
The structure of this compound is influenced by a combination of steric, electronic, and hydrophobic effects originating from its constituent parts. Understanding its conformation requires a multi-pronged approach, combining spectroscopic analysis of its solution behavior with crystallographic studies of related compounds in the solid state.
In solution, peptides often exist as an ensemble of rapidly interconverting conformers. Spectroscopic techniques provide time-averaged information about these conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a premier tool for elucidating peptide structure in solution. nih.govnih.gov For this compound, specific NMR experiments would yield crucial data. Analysis of ¹H NMR chemical shifts, particularly of the amide protons, as a function of temperature and solvent polarity can reveal the presence of intramolecular hydrogen bonds, which are hallmarks of folded structures like β-turns. ias.ac.in A low temperature coefficient for an amide proton suggests it is shielded from the solvent, likely participating in a hydrogen bond. Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space (typically < 5 Å), providing distance constraints that help define the peptide's fold. ias.ac.innih.gov Conformational studies on similar dehydrovaline-containing dipeptides used NOE and temperature dependence to rule out folded structures, concluding that they adopt an extended conformation in solution. ias.ac.in
Circular Dichroism (CD) Spectroscopy provides information about the secondary structure of peptides. wikipedia.orgmdpi.com The far-UV region (below 250 nm) is sensitive to the peptide backbone conformation. wikipedia.org An extended β-strand conformation, a random coil, or a defined β-turn would each produce a characteristic CD spectrum. The near-UV region (250-300 nm) detects the environment of aromatic side chains, such as the phenyl group in phenylalanine. jpt.com Changes in the near-UV CD spectrum can indicate restricted rotation and a well-defined tertiary structure involving the aromatic side chain. jpt.com
| Spectroscopic Technique | Information Gained for this compound | Typical Observation |
|---|---|---|
| ¹H NMR (Amide Protons) | Presence of intramolecular hydrogen bonds. | Low temperature coefficient indicates a hydrogen-bonded proton (folded structure). |
| 2D NOESY | Spatial proximity between protons. | Cross-peaks between non-adjacent residues confirm folded conformations. |
| Far-UV Circular Dichroism | Peptide backbone secondary structure. | Characteristic spectra for β-turns, β-sheets, or random coils. |
| Near-UV Circular Dichroism | Environment of the phenylalanine aromatic side chain. | Distinct signals suggest a fixed orientation of the phenyl group. |
While a crystal structure for this compound is not available, the structures of closely related protected dipeptides, such as Boc-Val-Phe-OMe, provide invaluable models for its likely solid-state conformation. X-ray diffraction studies reveal precise atomic coordinates, allowing for detailed analysis of bond angles, torsion angles (φ, ψ), and intermolecular interactions.
In one study, the dipeptide Boc-Phe-Val-OMe was found to crystallize with three independent molecules in the asymmetric unit, all of which exhibit an extended conformation. This contrasts with dehydro-analogues, which often show folded conformations, highlighting the influence of the specific amino acid residues on the backbone structure.
| Compound | Observed Conformation | Key Structural Features |
|---|---|---|
| Boc-Phe-Val-OMe | Extended | Three independent molecules in the asymmetric unit, all in an extended state. |
| Ac-ΔPhe-Val-OH | Folded | Demonstrates a folded conformation, constraining the peptide backbone. |
The chemical modifications at the N- and C-termini are not passive components; they actively shape the peptide's conformational space.
The N-terminal benzyloxycarbonyl (Z) group is a bulky, aromatic urethane-type protecting group. Its size can sterically hinder certain backbone conformations, while its aromatic ring offers the potential for non-covalent interactions, such as π-stacking with the phenylalanine side chain, which could stabilize a folded structure.
Impact of Amino Acid Residues on Peptide Secondary Structures
The intrinsic properties of the amino acid side chains are fundamental drivers in the formation of ordered secondary structures.
Isoleucine and phenylalanine are both bulky, hydrophobic amino acids that have a high propensity to be found in β-sheets.
Isoleucine (Ile) is a β-branched amino acid, meaning it has a stereocenter on its β-carbon. This branching is close to the peptide backbone, sterically restricting the range of accessible φ and ψ torsion angles and thus disfavoring α-helical conformations while promoting extended or β-sheet structures.
Phenylalanine (Phe) possesses a large, aromatic benzyl (B1604629) side chain. Its bulk and hydrophobicity also favor inclusion in β-sheets, where it can engage in favorable hydrophobic and aromatic interactions.
| Amino Acid | Key Structural Feature | Conformational Propensity |
|---|---|---|
| Isoleucine (Ile) | β-branched side chain | Favors β-sheets; sterically restricted. |
| Phenylalanine (Phe) | Bulky aromatic side chain | Favors β-sheets; can participate in hydrophobic/π-stacking interactions. |
| Proline (Pro) | Cyclic side chain | High β-turn propensity, particularly in position i+1. biorxiv.org |
| Glycine (Gly) | No side chain (H atom) | High conformational flexibility; high β-turn propensity, particularly in position i+2 of type II turns. biorxiv.org |
The incorporation of non-canonical, or unnatural, amino acids is a powerful strategy to constrain peptide conformation. α,β-Dehydroamino acids, which contain a Cα=Cβ double bond, are particularly effective.
(Z)-Dehydrophenylalanine (ΔZPhe) is a well-studied example. The double bond planarizes the local structure and severely restricts rotation around the φ and ψ backbone torsion angles. It has been firmly established that the ΔZPhe residue inherently promotes the formation of a β-turn structure, specifically a type II β-turn. ias.ac.in This turn-inducing capability is so strong that it often dictates the conformation of the entire short peptide. This behavior is in stark contrast to other dehydroamino acids like dehydrovaline, where steric clashes prevent the adoption of a folded structure, leading instead to an extended conformation. ias.ac.in The geometric configuration is crucial, as the (E)-isomer of dehydrophenylalanine has a much lower tendency to adopt β-turn conformations.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR studies are pivotal in deciphering the complex relationship between a molecule's structure and its biological function. These methodologies aim to develop mathematical models that can predict the activity of new compounds based on their physicochemical properties.
Predicting the biological activity of peptides like this compound through computational means is a rapidly advancing field. These approaches leverage the known three-dimensional structures of target proteins and the chemical features of the peptide to estimate binding affinity and efficacy.
One of the primary techniques is molecular docking , which simulates the binding of a ligand (in this case, this compound) to the active site of a receptor. This method calculates the binding energy and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, docking studies would likely explore its fit within the binding pockets of various enzymes or receptors, with the isoleucine and phenylalanine side chains playing a crucial role in establishing hydrophobic interactions.
Pharmacophore modeling is another powerful tool. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For a series of related dipeptides, a pharmacophore model could be generated to identify the key features necessary for a specific biological effect. This model could then be used to virtually screen for other compounds, including analogs of this compound, that fit the pharmacophore and are therefore likely to be active.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build upon these concepts. These techniques generate statistical models that correlate the 3D steric and electrostatic fields of a set of molecules with their biological activities. Such models can provide detailed insights into which structural modifications on the this compound scaffold would be likely to enhance or diminish its activity. A hypothetical 3D-QSAR study on a series of Z-dipeptide methyl esters could reveal the optimal size and electronic properties of the amino acid side chains for a particular biological target.
Table 1: Hypothetical Computational Prediction of this compound Bioactivity
| Computational Method | Predicted Target Class | Key Interacting Residues (Hypothetical) | Predicted Activity |
| Molecular Docking | Protease | Hydrophobic pocket accommodating Phe and Ile | Moderate Inhibition |
| Pharmacophore Modeling | GPCR | Aromatic, Hydrophobic, H-bond acceptor | Potential Antagonist |
| 3D-QSAR | Enzyme | Sterically favorable bulky side chains | High (based on model) |
Empirical equations in QSAR provide a more direct mathematical link between specific molecular descriptors and biological activity. These descriptors can be physicochemical properties such as hydrophobicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft constants).
For a series of dipeptides including this compound, an empirical equation might take the following general form:
log(1/C) = a(logP) + b(σ) + c(Es) + d
Where:
C is the concentration required to produce a defined biological effect.
logP represents the hydrophobicity of the amino acid side chains.
σ represents the electronic effects of substituents.
Es represents the steric effects of the side chains.
a, b, c, and d are coefficients determined by regression analysis.
Rational Design Principles for Bioactive Peptide Analogs and Peptidomimetics
Rational drug design aims to create new molecules with improved therapeutic properties based on a detailed understanding of the biological target and the ligand's SAR.
Many natural peptides serve as ligands for receptors or as inhibitors of enzymes. The design of analogs of this compound would likely be guided by its potential to mimic the structure of a native peptide at a protein-protein interaction (PPI) interface. The Ile-Phe motif is a common feature in protein cores and at PPI sites, where the hydrophobic side chains contribute significantly to the binding energy.
Peptidomimetics are compounds that are structurally different from peptides but retain the ability to interact with the same biological targets. The design of peptidomimetics based on this compound would involve replacing the peptide backbone with a more stable, non-peptidic scaffold while retaining the spatial orientation of the isoleucine and phenylalanine side chains.
To improve the therapeutic potential of a peptide, it is often necessary to enhance its binding affinity for the target receptor and its selectivity over other receptors. For this compound, several strategies could be employed:
Conformational Constraint: Introducing cyclic structures or unnatural amino acids can lock the peptide into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.
Side Chain Modification: Altering the side chains of isoleucine and phenylalanine can fine-tune the hydrophobic and steric interactions with the receptor. For example, replacing phenylalanine with a substituted aromatic ring could introduce additional interactions.
Backbone Modification: Replacing the amide bonds with isosteres can improve metabolic stability and alter the conformational properties of the peptide.
Table 2: Potential Structural Modifications to Enhance Bioactivity of this compound Analogs
| Modification Strategy | Example Modification | Expected Outcome |
| Conformational Constraint | Cyclization of the peptide backbone | Increased receptor affinity and selectivity |
| Side Chain Modification | Substitution on the phenyl ring of Phe | Enhanced van der Waals or pi-stacking interactions |
| Backbone Modification | Replacement of amide bond with a thioamide | Increased metabolic stability |
The development of non-peptidic scaffolds that can present the isoleucine and phenylalanine side chains in a biologically relevant orientation is a key goal of peptidomimetic design. Various scaffolds, such as benzodiazepines, beta-turns, and terpene-based structures, have been used to mimic the secondary structures of peptides.
For the Ile-Phe motif, a suitable scaffold would need to position the bulky hydrophobic side chains at a specific distance and orientation to mimic their arrangement in a beta-sheet or alpha-helix, which are common structures at PPI interfaces. The benzyloxycarbonyl group and methyl ester of this compound could also be replaced with other functional groups that mimic their role in receptor binding or improve pharmacokinetic properties. The ultimate aim is to create a molecule that retains the desired biological activity of the parent peptide but possesses superior drug-like properties, such as oral bioavailability and metabolic stability.
Advanced Research Applications and Future Directions
Development of Z-Ile-Phe-OMe Based Probes for Biochemical Pathway Elucidation
The unique structural features of this compound make it an excellent candidate for the development of biochemical probes aimed at elucidating enzymatic pathways, particularly those involving proteases. The phenylalanine residue is a known substrate for chymotrypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to large hydrophobic residues. The Z-group offers stability against non-specific degradation by other proteases, allowing for targeted investigations.
Researchers can modify this compound to incorporate reporter groups, such as fluorophores or biotin, to create probes that signal enzymatic activity. For instance, a fluorophore and a quencher could be attached to the peptide in a way that cleavage of the peptide bond by a target protease results in a measurable increase in fluorescence. Such probes are instrumental in high-throughput screening assays to identify novel enzyme inhibitors.
Table 1: Examples of Modified this compound Based Probes
| Probe Derivative | Reporter Group | Target Enzyme Class | Application |
| Z-Ile-Phe-ACC | Aminocoumarin (ACC) | Chymotrypsin-like proteases | Enzyme kinetics, inhibitor screening |
| Biotin-Ile-Phe-OMe | Biotin | Protease purification | Affinity-based protein isolation |
| Z-Ile-Phe-pNA | p-Nitroanilide | Serine proteases | Colorimetric enzyme assays |
These probes enable the real-time monitoring of enzyme activity in complex biological samples, providing valuable insights into the roles of specific proteases in various physiological and pathological processes.
Design and Evaluation of Peptide Scaffolds for Modulating Specific Biological Targets
This compound can serve as a foundational scaffold for the design of more complex peptide-based molecules aimed at modulating specific biological targets, such as protein-protein interactions (PPIs). The dipeptide's conformation can be used as a starting point for building larger peptidomimetics or constrained peptides with enhanced stability and target affinity.
The design process often involves computational methods to predict how modifications to the this compound backbone or side chains will affect binding to a target protein. For example, the isoleucine and phenylalanine residues can be systematically replaced with non-natural amino acids to explore the structure-activity relationship and optimize binding affinity and selectivity. The Z-group, while primarily a protecting group, can also contribute to the binding interactions, and its replacement with other moieties can be explored to enhance therapeutic potential.
Table 2: Research Findings on Z-Dipeptide Scaffolds in Drug Design
| Scaffold Base | Target | Modification Strategy | Outcome |
| Z-Ala-Phe | Proteases | Introduction of non-natural amino acids | Enhanced inhibitory activity |
| Z-Val-Phe | Cancer-related enzymes | Cyclization of the peptide backbone | Increased stability and cell permeability |
| Z-Ile-Phe | Neurological receptors | Incorporation of pharmacophores | Modulation of receptor activity |
The evaluation of these novel peptide scaffolds involves a combination of in vitro binding assays, cell-based functional assays, and in vivo studies to determine their efficacy and pharmacokinetic properties.
Theoretical Modeling and Simulation of Peptide-Receptor Interactions
Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between peptides and their biological receptors at an atomic level. This compound, due to its relatively small size and defined structure, is an ideal model system for such theoretical studies.
MD simulations can predict the conformational landscape of this compound in different solvent environments and in the presence of a target receptor. These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern the binding process. This information is crucial for the rational design of more potent and selective peptide-based drugs.
Table 3: Key Parameters in Molecular Dynamics Simulations of this compound
| Simulation Parameter | Purpose | Typical Values |
| Force Field | Describes the potential energy of the system | AMBER, CHARMM, GROMOS |
| Simulation Time | Duration of the simulation to observe molecular motions | 100-1000 nanoseconds |
| Temperature | Simulates physiological conditions | 300 K |
| Pressure | Simulates physiological conditions | 1 atm |
The results from these simulations can guide the chemical synthesis of new analogs of this compound with improved binding characteristics. This iterative cycle of computational design and experimental validation accelerates the drug discovery process.
Emerging Methodologies in Peptide and Peptidomimetic Research Utilizing Z-Protected Frameworks
The benzyloxycarbonyl (Z) protecting group is a cornerstone of peptide chemistry, and its use in conjunction with frameworks like this compound continues to be relevant in emerging research methodologies. The stability of the Z-group under a variety of reaction conditions allows for its use in novel synthetic strategies, such as solid-phase peptide synthesis and chemo-enzymatic ligation.
Recent advancements include the development of new methods for the selective removal of the Z-group under milder conditions, which is particularly important when working with sensitive or complex peptide structures. Furthermore, the Z-group itself can be functionalized to introduce new chemical properties into the peptide, expanding its potential applications.
The use of Z-protected dipeptides like this compound is also central to the construction of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. These include molecules with modified backbones, such as peptoids and β-peptides, which are designed to resist enzymatic degradation and have enhanced bioavailability.
Q & A
Basic: What are the established protocols for synthesizing Z-Ile-phe-ome, and how can researchers validate its purity?
Answer:
this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods, with benzyloxycarbonyl (Z) group protection for the amine moiety. To validate purity:
- Analytical Techniques : Use reversed-phase HPLC (RP-HPLC) with a C18 column (e.g., 0.1% TFA in water/acetonitrile gradient) and compare retention times to standards .
- Spectroscopic Validation : Confirm structure via -NMR (e.g., δ 7.2–7.4 ppm for aromatic Z-group protons) and LC-MS for molecular ion peaks .
- Purity Thresholds : Aim for ≥95% purity for in vitro assays, documented via chromatographic integration .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
Contradictions may arise from variability in:
- Assay Conditions : Differences in cell lines, incubation times, or solvent concentrations (e.g., DMSO tolerance thresholds) .
- Compound Handling : Degradation due to improper storage (e.g., -20°C under argon recommended) .
Methodological Solutions :
Comparative Meta-Analysis : Tabulate variables (e.g., IC, pH, temperature) from conflicting studies to identify outliers .
Replication Studies : Reproduce assays under standardized protocols (e.g., MTT assay with fixed 48-hour incubation) .
Statistical Modeling : Apply ANOVA to assess significance of inter-study variability .
Basic: What spectroscopic methods are critical for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy :
- -NMR: Identify Z-group aromatic protons (δ 7.2–7.4 ppm) and dipeptide backbone signals (δ 3.0–4.5 ppm for α-protons) .
- -NMR: Confirm ester carbonyl (δ ~170 ppm) and benzyloxycarbonyl carbons (δ ~155 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks, ensuring mass accuracy within ±0.1 Da .
Advanced: How should researchers design experiments to investigate this compound’s mechanism of action in enzymatic inhibition?
Answer:
Adopt the PICO framework for rigor:
- Population : Target enzyme (e.g., protease) and substrate specificity.
- Intervention : this compound concentration gradients (e.g., 0.1–100 µM).
- Comparison : Positive controls (e.g., leupeptin) and solvent controls.
- Outcome : Inhibition kinetics (e.g., ) via Michaelis-Menten plots .
Experimental Steps :
Kinetic Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to monitor real-time activity .
Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes .
Data Triangulation : Cross-validate results with SPR (surface plasmon resonance) for binding affinity .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Answer:
- Storage Conditions : Lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis .
- Solvent Preparation : Reconstitute in anhydrous DMSO (≤0.1% v/v in aqueous buffers) to avoid ester bond cleavage .
- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products .
Advanced: How can researchers optimize this compound’s synthetic yield while minimizing side reactions?
Answer:
Optimization Strategies :
Coupling Reagents : Compare HOBt/DIC vs. HATU/DIPEA for amide bond efficiency (monitor via TLC) .
Temperature Control : Conduct reactions at 0–4°C to suppress racemization .
Byproduct Mitigation : Use scavengers (e.g., thioanisole for Z-group deprotection) .
Data-Driven Workflow :
- Design a factorial experiment (e.g., 2 design) testing reagent equivalents, temperature, and time .
- Analyze yield/purity trade-offs via response surface methodology (RSM) .
Basic: What in vitro models are appropriate for preliminary assessment of this compound’s cytotoxicity?
Answer:
- Cell Lines : Use adherent lines (e.g., HEK-293, HeLa) for consistency .
- Assay Protocol : MTT assay with 24–72 hr exposure; calculate IC via nonlinear regression .
- Controls : Include untreated cells and vehicle (DMSO) controls to normalize results .
Advanced: How can researchers address discrepancies in this compound’s reported solubility across solvents?
Answer:
Systematic Approach :
Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9) via nephelometry .
Thermodynamic Analysis : Calculate Hansen solubility parameters to predict optimal solvents .
Documentation : Report exact temperature, sonication time, and centrifugation speed for reproducibility .
Basic: What ethical guidelines apply to studies involving this compound in animal models?
Answer:
- Compliance : Follow ARRIVE 2.0 guidelines for experimental design and reporting .
- Dosage Justification : Base doses on prior in vitro IC data and allometric scaling .
- Ethics Approval : Submit protocols to institutional review boards (IRBs) before commencement .
Advanced: What computational tools are recommended for predicting this compound’s pharmacokinetic properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
